molecular formula C11H16N2O2S B1170926 Hmc protein CAS No. 188763-65-7

Hmc protein

Cat. No.: B1170926
CAS No.: 188763-65-7
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Description

Human mesangial cells (HMCs) are specialized pericytes located in the renal glomerulus, playing critical roles in regulating glomerular filtration, immune response modulation, and extracellular matrix (ECM) homeostasis . Dysregulation of HMC function is implicated in glomerulosclerosis, diabetic nephropathy, and lupus nephritis . Key proteins and compounds influencing HMC behavior include growth factors (e.g., GDNF), inflammatory mediators (e.g., HMGB1), structural peptides (e.g., SPARC), and pathogenic toxins (e.g., HMC toxin). This article provides a comparative analysis of these molecules, focusing on their mechanisms, functional outcomes, and research findings.

Properties

CAS No.

188763-65-7

Molecular Formula

C11H16N2O2S

Synonyms

Hmc protein

Origin of Product

United States

Chemical Reactions Analysis

Enzymatic Oxidation of 5-mC to 5-hmC

Hydroxymethylcytosine is produced via the oxidation of 5-methylcytosine (5-mC) by Ten-Eleven Translocation (Tet) dioxygenases, a class of iron(II)/α-ketoglutarate-dependent enzymes .

Key Reaction:

5 mCTet Fe2+,α KG O2)5 hmC\text{5 mC}\xrightarrow{\text{Tet Fe}^{2+},\alpha \text{ KG O}_2)}\text{5 hmC}

  • Mechanism : Tet enzymes catalyze the hydroxylation of the methyl group on 5-mC, forming 5-hmC as part of the DNA demethylation pathway .

  • Cofactors : Requires Fe(II), α-ketoglutarate (α-KG), and molecular oxygen .

  • Biological Role : 5-hmC serves as an intermediate in active DNA demethylation and regulates transcriptional activity .

Table 1: Enzymatic Activity of Tet Proteins

SubstrateProductEnzymeCofactorsRole
5-mC5-hmCTet1/2/3Fe(II), α-KG, O₂Demethylation intermediate
5-hmC5-fC/5-caCTet1/2/3Fe(II), α-KG, O₂Further oxidation for BER

Chemical Labeling and Detection of 5-hmC

Selective chemical tagging enables genome-wide mapping of 5-hmC.

Biotinylation via Click Chemistry :

  • Reaction :

    • Glucosylation : 5-hmC is glucosylated using β-glucosyltransferase (β-GT) to generate β-glucosyl-5-hmC.

    • Click Chemistry : An azide-modified glucose is attached, followed by copper-free click reaction with biotin-alkyne for affinity enrichment .

Table 2: Chemical Labeling Efficiency

MethodYieldApplication
β-GT + Biotin-azide~90% (HPLC)Enrichment and sequencing
Ninhydrin TestColorimetric (purple)Paper chromatography

Protein Interactions with 5-hmC

Hmc-related proteins exhibit distinct binding preferences for 5-hmC-modified DNA.

DNMT1 Specificity :

  • DNMT1 (DNA methyltransferase 1) fails to methylate hemi-hydroxymethylated CpG sites, enabling passive demethylation during replication .

Transcription Factor (TF) Binding :

  • DAPPL Method : Digital affinity profiling identified 97 TFs binding to symmetrically modified hmC-DNA and 103 TFs to hemi-modified hmC-DNA .

Table 3: Protein-DNA Interaction Profiles

Modification TypeTFs IdentifiedBinding Specificity
Symmetric hmC97Gene regulation, hypoxia response
Hemi-hmC103Replication, repair

Hydrogen Exchange Mass Spectrometry (HX-MS) in Protein Dynamics

HX-MS reveals conformational changes in proteins interacting with 5-hmC .

Key Findings:

  • Exchange Mechanism : Backbone amide hydrogens in structured regions exhibit slower exchange rates (kobs=102109s1k_{\text{obs}}=10^{-2}–10^{-9}\,\text{s}^{-1}) due to hydrogen bonding and solvent inaccessibility .

  • Application : HX-MS identified reduced deuterium incorporation in UBC9-SUMO-1 complexes, indicating rigidification upon binding .

Implications of 5-hmC in Disease

  • Cancer : Reduced 5-hmC levels correlate with IDH1/2 mutations in gliomas and leukemias .

  • Oxygen Sensing : Tet-mediated 5-hmC formation links hypoxia response pathways to epigenetic regulation .

This synthesis integrates enzymatic, chemical, and biophysical data to elucidate the reactivity and functional roles of Hmc-related proteins. For further details, consult primary sources .

Comparison with Similar Compounds

Growth Factors: GDNF vs. TGF-β Superfamily

Glial cell line-derived neurotrophic factor (GDNF) exhibits a biphasic effect on HMC proliferation. However, GDNF consistently upregulates ECM synthesis (e.g., collagen, fibronectin) in a dose-dependent manner, mirroring the profibrotic activity of TGF-β . Unlike TGF-β, which broadly activates Smad pathways, GDNF’s specificity for the RET receptor and GFRα co-receptor may explain its unique biphasic behavior .

Inflammatory Mediators: HMGB1 vs. TLR4 Ligands

High-mobility group protein B1 (HMGB1) promotes HMC proliferation and ECM deposition via TLR4/Myd88 signaling. In lupus nephritis, HMGB1 levels correlate with TLR4 upregulation in HMCs, driving fibronectin (FN) synthesis and secretion . Comparatively, other TLR4 ligands (e.g., LPS) similarly activate NF-κB pathways but lack HMGB1’s dual role as a DNA chaperone and cytokine.

Structural Peptides: SPARC vs. ECM Components

The SPARC 2.1 peptide (derived from secreted protein acidic and rich in cysteine) induces apoptosis in HMCs and suppresses ECM secretion. At 50 µg/ml, SPARC 2.1 reduces collagen I/IV and FN mRNA by >50% and decreases protein secretion by 30–40% . In contrast, native SPARC protein regulates cell-matrix interactions without inducing apoptosis, suggesting the 2.1 peptide’s unique pro-apoptotic properties arise from truncated functional domains .

Pathogenic Compounds: HMC Toxin vs. Plant Defense Activators

HMC toxin, a fungal culture filtrate, induces disease resistance in maize by modulating antioxidant enzymes. At low concentrations, it enhances peroxidase (POD) and phenylalanine ammonia-lyase (PAL) activity by 20–30%, reducing malondialdehyde (MDA)—a lipid peroxidation marker—by 15% . Unlike microbial elicitors (e.g., chitin), HMC toxin’s specificity for cytoplasmic male-sterility (CMS) maize lines suggests host genotype-dependent activation of defense pathways .

Lipoproteins: Lp(a) vs. Oxidized LDL

Lipoprotein(a) [Lp(a)] at 10 µg/ml increases HMC proliferation (3H-TdR incorporation: 3.59 × 10³ cpm vs. control 1.64 × 10³ cpm) and upregulates adhesion proteins (e.g., integrins), facilitating cell migration (16.2 vs. 2.4 cells per field) . Oxidized LDL, while also pro-inflammatory, primarily promotes foam cell formation in macrophages, indicating Lp(a)’s distinct role in glomerular injury .

Mechanistic Insights and Contradictions

  • GDNF vs. TGF-β : While both promote fibrosis, GDNF’s biphasic proliferation response contrasts with TGF-β’s linear dose-response .
  • SPARC 2.1 vs. Full-Length SPARC : The peptide’s pro-apoptotic effect diverges from native SPARC’s role in ECM remodeling .
  • HMC Toxin Specificity: Its effect is potent in CMS maize but absent in non-CMS lines, unlike broad-spectrum elicitors .

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